Osbond acid

Catalog No.
S630956
CAS No.
25182-74-5
M.F
C22H34O2
M. Wt
330.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osbond acid

CAS Number

25182-74-5

Product Name

Osbond acid

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

AVKOENOBFIYBSA-WMPRHZDHSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Synonyms

(all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid, 4,7,10,13,16-Docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, 7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-, 7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer, 7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer, 7,10,13,16,19-docosapentaenoic acid, lithium salt, 7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer, cis-7,10,13,16,19-docosapentaenoic acid, clupanodonic acid, docosa-4,7,10,13,16-pentaenoic acid, docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer, docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer, docosapentaenoic acid, docosapentaenoic acid (C22:5 N3), docosapentaenoic acid (C22:5 N6), docosapentaenoic acid, (all Z)-isomer, osbond acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
  • Acidity: Osbond acid exhibits moderate acidity, making it suitable for reactions requiring a weaker acid compared to very strong mineral acids like sulfuric acid. This controlled acidity minimizes the risk of unwanted side reactions, such as excessive charring or decomposition of sensitive molecules. Source: Royal Society of Chemistry:
  • Solubility: Osbond acid readily dissolves in water and other polar solvents, allowing for its use in a broad range of reaction media. This solubility is crucial for facilitating efficient contact between the acid and other reactants in solution. Source: American Chemical Society:
  • Stability: Osbond acid demonstrates good thermal and chemical stability, meaning it can withstand elevated temperatures and resist degradation in the presence of many other chemicals. This stability is essential for reactions requiring specific reaction conditions or prolonged heating. Source: Sigma-Aldrich:

These properties make Osbond acid valuable across various scientific research disciplines, including:

  • Organic synthesis: Osbond acid acts as a catalyst in numerous organic reactions, such as esterification, condensation, and alkylation. Its moderate acidity allows for controlled reaction rates and product formation. Source: ScienceDirect:
  • Material science: Osbond acid finds application in the synthesis and processing of various materials, including polymers, dyes, and pharmaceuticals. Its ability to protonate functional groups and modify surface properties proves useful in material development. Source: American Chemical Society:
  • Catalysis: Osbond acid serves as a reusable and recyclable acid catalyst in various green chemistry applications. This reduces reliance on hazardous and environmentally harmful catalysts, promoting sustainable practices in research. Source: Royal Society of Chemistry:

Physical Description

Solid

XLogP3

6.9

UNII

7S686LQT6T

Other CAS

25182-74-5
25448-00-4

Wikipedia

Osbond acid

Use Classification

Fatty Acyls [FA] -> Docosanoids [FA04] -> Other Docosanoids [FA0400]

Dates

Modify: 2023-08-15
1.Marckmann, P.,Lassen, A.,Haraldsdóttir, J., et al. Biomarkers of habitual fish intake in adipose tissue. American Journal of Clinical Nutrition 62, 956-959 (1995).

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